4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine
Description
4-{[1-(Furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a pyrimidine derivative featuring a methyl group at the 2-position and a piperidin-4-yloxy group at the 4-position. Pyrimidine-based compounds are widely explored in medicinal chemistry due to their structural versatility and biological relevance, particularly in kinase and bromodomain inhibition . The furan-carbonyl group may enhance target engagement through dipole interactions or π-stacking, while the methyl substituent could improve metabolic stability compared to polar groups like amines .
Properties
IUPAC Name |
furan-2-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-7-4-14(17-11)21-12-5-8-18(9-6-12)15(19)13-3-2-10-20-13/h2-4,7,10,12H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVGKWUQSXAPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the furan-2-carbonyl-piperidin-4-yl intermediate. This intermediate is then reacted with 2-methylpyrimidine under specific conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituents introduced.
Scientific Research Applications
4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Pyrimidine-Piperidine Hybrids
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ()
- Key Features : Pyrimidine core with a 4-methyl group and a piperidin-1-yl substituent at the 6-position. The 2-position is an amine.
- Comparison: Unlike the target compound, this analog lacks the furan-carbonyl-piperidine linkage and instead has a simpler piperidine substitution. The absence of the furan-carbonyl moiety may limit π-π interactions in binding pockets .
BRD4 Bromodomain Inhibitor ()
- Key Features : Pyrimidin-2-amine linked to a piperidin-4-yl group and a 4-bromophenyl-imidazole scaffold.
- Comparison : The bromophenyl group introduces significant hydrophobicity and steric bulk, which likely enhances binding to hydrophobic regions of bromodomains. In contrast, the target compound’s furan-carbonyl group is smaller and less lipophilic, suggesting distinct target selectivity. The pyrimidin-2-amine in this analog may form critical hydrogen bonds with conserved asparagine residues in bromodomains, a feature absent in the methyl-substituted target compound .
Acylated Piperidine Derivatives
Dihydropyrimido[4,5-d]pyrimidinone ()
- Key Features: Fused pyrimidine-piperidine system with a dimethylamino-butenoyl group on piperidine.
- Comparison: The dimethylamino-butenoyl substituent introduces conformational flexibility and basicity, which could influence pharmacokinetics. The fused ring system in this analog likely enhances planar stacking but reduces solubility compared to the single pyrimidine ring in the target .
Trifluoromethylphenyl-Imidazole-Pyrimidine ()
- Key Features: Piperidine substituted with a trifluoromethylphenyl group and a dimethylaminoethyl chain; pyrimidin-2-amine core.
- Comparison: The trifluoromethyl group enhances electronegativity and metabolic stability, while the dimethylaminoethyl chain introduces basicity. The target compound’s furan-carbonyl lacks such strong electron-withdrawing effects but offers aromaticity for target engagement. The pyrimidin-2-amine here may confer stronger hydrogen-bonding capacity than the target’s methyl group .
Substituent-Driven Modifications
4-Methoxy-2-[4-(Trifluoromethylpyridyl)piperidine]pyrimidine ()
- Key Features : Methoxy group at the 4-position and a trifluoromethylpyridyl-oxymethyl-piperidine substituent.
- The oxymethyl linkage in this compound increases flexibility, whereas the target’s direct piperidin-4-yloxy connection may reduce conformational entropy. The trifluoromethylpyridyl group enhances lipophilicity, contrasting with the furan-carbonyl’s balance of hydrophobicity and polarity .
Comparative Data Table
*Calculated based on formula C16H17N3O3.
Biological Activity
4-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}-2-methylpyrimidine is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is furan-2-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone. It features a pyrimidine ring, a piperidine moiety, and a furan carbonyl group, which are key components that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways and cellular processes.
Biological Activities
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it has been reported to affect the viability of human breast cancer cells, demonstrating an IC50 value comparable to established chemotherapeutics.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against several bacterial strains. This activity may be linked to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the compound's potential in various therapeutic areas:
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The optimization of these synthesis routes is crucial for enhancing yield and purity, making the compound more accessible for research and potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
